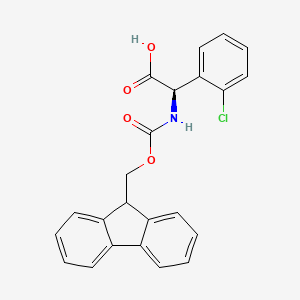N-Fmoc-R-2-Chlorophenylglycine
CAS No.: 1260589-83-0
Cat. No.: VC13847811
Molecular Formula: C23H18ClNO4
Molecular Weight: 407.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1260589-83-0 |
|---|---|
| Molecular Formula | C23H18ClNO4 |
| Molecular Weight | 407.8 g/mol |
| IUPAC Name | (2R)-2-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
| Standard InChI | InChI=1S/C23H18ClNO4/c24-20-12-6-5-11-18(20)21(22(26)27)25-23(28)29-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21H,13H2,(H,25,28)(H,26,27)/t21-/m1/s1 |
| Standard InChI Key | JXDNNHWVILUHSO-OAQYLSRUSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CC=CC=C4Cl)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4Cl)C(=O)O |
Introduction
Structural and Chemical Properties of N-Fmoc-R-2-Chlorophenylglycine
N-Fmoc-R-2-Chlorophenylglycine (1) consists of a phenylglycine backbone where the amino group is protected by an Fmoc group, and the phenyl ring bears a chlorine substituent at the ortho position. The R configuration at the α-carbon ensures its utility in stereoselective synthesis. Key features include:
-
Steric and Electronic Effects: The 2-chlorophenyl group induces steric hindrance and electron-withdrawing effects, influencing reactivity in cross-coupling and cyclization reactions .
-
Fmoc Protection: The Fmoc group provides stability under acidic conditions while allowing deprotection under mild basic conditions (e.g., piperidine), making it ideal for solid-phase peptide synthesis (SPPS) .
-
Chirality: The R configuration is critical for interactions in biological systems and asymmetric catalysis, as demonstrated in the synthesis of β-lactam antibiotics and vancomycin analogues .
X-ray crystallography confirms the absolute configuration of analogous phenylglycine derivatives, with bond angles and torsional parameters consistent with the R stereochemistry .
Synthetic Methodologies for N-Fmoc-R-2-Chlorophenylglycine
Kinetic Resolution via Palladium-Catalyzed C–H Olefination
The Pd(II)-catalyzed enantioselective C–H activation protocol, developed by [PMC Study], enables kinetic resolution of racemic phenylglycine derivatives. Using mono-N-protected amino acid (MPAA) ligands, this method achieves high ee values and selectivity factors (s).
Representative Procedure:
-
Substrate Preparation: Racemic N-Piv-2-chlorophenylglycine (3a) is treated with methyl acrylate (0.6 equiv) in the presence of Pd(OAc)₂ (10 mol%), Boc-L-Thr(Bz)-OH (L12, 30 mol%), and KHCO₃ (2.0 equiv) in t-amyl alcohol under O₂ (1 atm) at 40°C .
-
Reaction Outcome: After 24 hours, the olefinated product 4a is obtained with 93% ee and a selectivity factor (s) of 51. The remaining starting material is recovered in 87% ee .
Optimization Insights:
-
Ligand Screening: Bulky MPAA ligands (e.g., Boc-L-Thr(Bz)-OH) enhance stereocontrol by minimizing steric clashes during the C–H activation step .
-
Temperature Effects: Elevated temperatures (40°C) accelerate reaction rates without significant loss of enantioselectivity .
Asymmetric Synthesis via Chiral Auxiliaries
Alternative routes employ chiral auxiliaries or enzymes to induce asymmetry. For example, Pseudomonas cepacia lipase mediates dynamic kinetic resolution of isoindoline carbamates, yielding enantiopure intermediates that are converted to 1 via hydrolysis and Fmoc protection .
Applications in Pharmaceutical and Catalytic Contexts
Antibiotic Synthesis
N-Fmoc-R-2-Chlorophenylglycine is a precursor to cephalosporins and glycopeptide antibiotics. Its chlorine substituent enhances binding to bacterial cell wall precursors, as seen in vancomycin derivatives .
Peptide Therapeutics
The Fmoc group enables seamless integration into SPPS protocols. For instance, 1 is used in the synthesis of MHC class I-binding peptides for anticancer vaccines, where the 2-chlorophenyl group stabilizes hydrophobic interactions .
Comparative Data on Synthesis and Performance
Table 1 summarizes key results from the Pd-catalyzed kinetic resolution of N-Piv-2-chlorophenylglycine derivatives :
| Entry | Substrate | Ligand | Temp (°C) | Time (h) | Conversion (%) | ee Product (%) | s-Factor |
|---|---|---|---|---|---|---|---|
| 1 | 3a | Boc-L-Thr(Bz) | 40 | 24 | 48 | 93 | 51 |
| 2 | 3b | Boc-L-Thr(Bz) | 40 | 24 | 45 | 89 | 47 |
| 3 | 3c | Boc-L-Thr(Bz) | 40 | 24 | 50 | 90 | 50 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume